MOPS hemisodium salt is derived from morpholine and propanesulfonic acid. It belongs to a group of zwitterionic buffers, which are characterized by their ability to resist changes in pH upon the addition of acids or bases. This compound is particularly effective in the pH range of 6.5 to 7.9, making it suitable for many biochemical reactions and cellular processes.
The synthesis of MOPS hemisodium salt typically involves the following steps:
These parameters ensure that the final product maintains its buffering capacity and stability for laboratory use.
MOPS hemisodium salt has a complex molecular structure characterized by the following features:
The presence of both acidic (sulfonate) and basic (morpholine) functional groups allows MOPS hemisodium salt to exist as a zwitterion, facilitating its role as an effective buffer.
MOPS hemisodium salt participates in several chemical reactions, primarily involving acid-base interactions:
These reactions are crucial for maintaining optimal conditions in biochemical assays and cell culture applications.
The mechanism of action of MOPS hemisodium salt as a buffer involves:
This mechanism is vital for experiments that require precise control over pH levels.
MOPS hemisodium salt exhibits several notable physical and chemical properties:
These properties make MOPS an ideal choice for various laboratory applications.
MOPS hemisodium salt is extensively used in scientific research due to its buffering capabilities:
MOPS hemisodium salt (CAS 117961-20-3) is a derivative of 3-(N-morpholino)propanesulfonic acid where one sodium ion neutralizes two zwitterionic MOPS molecules. Its empirical formula is denoted as C₁₄H₂₉N₂NaO₈S₂ (dimeric form) or C₇H₁₄.₅NO₄S·0.5Na (monomeric equivalent) [5] [9]. The structure comprises a morpholine ring and a propane sulfonate group, with the sulfonate partially neutralized by Na⁺ ions. This configuration retains zwitterionic characteristics: the tertiary amine protonates below pH 7.2, while the sulfonate group (SO₃⁻) remains deprotonated across biological pH ranges. This dual ionic nature enables effective buffering at physiological pH (pKa 7.2 at 25°C) while minimizing membrane permeability [3] [7].
Table 1: Atomic Composition of MOPS Hemisodium Salt
Component | Empirical Formula | Molecular Weight |
---|---|---|
Monomeric Form | C₇H₁₄.₅NO₄S·0.5Na | 220.25 g/mol [9] |
Dimeric Form | C₁₄H₂₉N₂NaO₈S₂ | 440.50 g/mol [5] |
Counterion | 0.5 Na⁺ per MOPS unit | — |
Titration Assay
Primary purity assessment uses acid-base titration with standardized HCl. The hemisodium salt consumes one equivalent of H⁺ to revert to the zwitterionic acid form, confirming ≥99% purity when the titration endpoint aligns with theoretical equivalents [3]. Discrepancies indicate incomplete neutralization or disodium contamination.
UV Spectroscopy
Critical for molecular biology applications, UV absorbance scans (200–400 nm) must show A₂₈₀ < 0.05 for 33% aqueous solutions. This ensures absence of conjugated impurities that interfere with nucleic acid/protein quantification. Batches with elevated A₂₅₀ are rejected due to potential nucleotide-like contaminants [6] [7].
The hemisodium salt differs fundamentally from disodium MOPS in three aspects:
Charge Density and Ionic Strength
Buffering Efficiency
At pH 7.0–7.5:
Metal Ion Compatibility
Both forms exhibit minimal metal chelation, but hemisodium outperforms in Cu²⁺/Zn²⁺ systems:Table 3: Metal Ion Compatibility Comparison
Metal Ion | Hemisodium Salt Stability | Disodium Salt Stability |
---|---|---|
Cu²⁺ | No precipitation at 10 mM | Precipitation after 24 h [8] |
Zn²⁺ | Full enzymatic activity retained | 20% activity loss in carbonic anhydrase assays |
Ca²⁺ | No chelation observed | Weak complexation (Kd = 10⁻³ M) |
The hemisodium form’s balanced ionic profile prevents charge screening in metal-dependent enzymes, making it preferable for metalloprotein studies [6] [8].
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